amine](/img/structure/B12064063.png)
[(5-Chloro-2-iodophenyl)methyl](ethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-2-iodophenyl)methylamine: is a chemical compound with an interesting structure. It combines a benzyl group (benzene ring attached to a methyl group) with an ethylamine moiety. The presence of both chlorine and iodine atoms adds to its uniqueness.
Preparation Methods
Synthetic Routes::
Benzylic Halogenation: The benzylic position (adjacent to the benzene ring) is susceptible to halogenation.
Catalytic Protodeboronation: Another approach involves the catalytic protodeboronation of pinacol boronic esters, which can be further functionalized to yield (5-Chloro-2-iodophenyl)methylamine .
Industrial Production:: Industrial-scale production typically involves optimized synthetic routes, ensuring high yields and purity.
Chemical Reactions Analysis
Cross-Coupling Reactions
The iodine substituent at the 2-position facilitates transition metal-catalyzed coupling reactions. Key pathways include:
Ullmann Coupling
Reaction with aryl halides under copper catalysis forms biaryl structures:
Ar I+Ar XCu ligandAr Ar +HX
Conditions :
Reactivity | Product | Yield Range |
---|---|---|
With bromobenzene | 5-chloro-2-(phenethyl)aniline | 60-75% |
Suzuki-Miyaura Coupling
The iodine atom undergoes palladium-catalyzed cross-coupling with boronic acids:
Ar I+Ar B OH 2Pd PPh3 4Ar Ar +Byproducts
Optimized Parameters :
Boronic Acid | Coupled Product | Reference |
---|---|---|
Phenylboronic acid | 5-chloro-2-(biphenyl)methylethylamine |
Nucleophilic Substitution
The electron-withdrawing chloro group enhances ortho/para-directed electrophilic substitution:
Amination
Reacts with secondary amines via Pd-mediated C–N bond formation:
Ar I+HN CH3 2Pd OAc 2/P tBu 3Ar N CH3 2
Key Observations :
Reduction Reactions
The ethylamine side chain undergoes reductive transformations:
Hydrogenolysis
Catalytic hydrogenation cleaves the C–N bond:
R NH CH2ArH2/Pd CR NH2+CH3Ar
Conditions :
Substrate | Product | Selectivity |
---|---|---|
(5-Chloro-2-iodophenyl)methylamine | 5-chloro-2-iodobenzyl alcohol | >90% |
Oxidative Pathways
The benzylic C–H bond is susceptible to oxidation:
KMnO4_44-Mediated Oxidation
Forms a ketone derivative:
Ar CH2 NH CH2CH3 KMnO4Ar C O NH CH2CH3
Kinetics :
Cyclization Reactions
Intramolecular coupling forms heterocycles:
Buchwald-Hartwig Amination
Generates indole derivatives under Pd catalysis:
Ar I+NH2RPd2 dba 3Fused bicyclic amine
Scientific Research Applications
Chemistry::
Building Block: Used in organic synthesis to introduce the benzyl group.
Radiochemistry: Incorporation of iodine-125 or iodine-131 for radiolabeling studies.
Radiopharmaceuticals: Iodine-131-labeled compounds for imaging and therapy.
Drug Design: Structural motifs for drug development.
Fine Chemicals: Used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action depends on the specific application. For radiopharmaceuticals, it involves targeted delivery of radiation to specific tissues or tumors.
Comparison with Similar Compounds
(5-Chloro-2-bromophenyl)methylamine: Similar compound with a bromine atom instead of iodine.
(5-Chloro-2-fluorophenyl)methylamine: Another analog with fluorine substitution.
Biological Activity
The compound (5-Chloro-2-iodophenyl)methylamine is an organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including antimicrobial, anticancer, and neuropharmacological effects, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of (5-Chloro-2-iodophenyl)methylamine can be depicted as follows:
This structure features a chlorinated and iodinated phenyl group attached to an ethylamine moiety, which is critical for its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds similar to (5-Chloro-2-iodophenyl)methylamine. A comparative analysis of various derivatives revealed significant antibacterial activity against several pathogens.
Table 1: Antimicrobial Activity of Related Compounds
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
(5-Chloro-2-iodophenyl)methylamine | Staphylococcus aureus (MSSA) | 50 µg/mL |
(5-Chloro-2-iodophenyl)methylamine | Escherichia coli | 40 µg/mL |
(5-Chloro-2-iodophenyl)methylamine | Pseudomonas aeruginosa | 45 µg/mL |
These results indicate that the compound exhibits moderate antibacterial activity, comparable to established antibiotics like ceftriaxone, suggesting its potential as a therapeutic agent in treating bacterial infections .
Anticancer Activity
The anticancer properties of (5-Chloro-2-iodophenyl)methylamine have been investigated in various cancer cell lines. Studies indicate that this compound may inhibit cell proliferation through apoptosis induction.
Case Study: In Vitro Analysis
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that the compound significantly reduced cell viability with an IC50 value of approximately 15 µM. The mechanism appears to involve the activation of apoptotic pathways, as evidenced by increased levels of caspase-3 activity in treated cells.
Table 2: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Apoptosis induction |
A549 (Lung) | 20 | Cell cycle arrest |
HeLa (Cervical) | 18 | Inhibition of angiogenesis |
These findings suggest that (5-Chloro-2-iodophenyl)methylamine could be a promising candidate for further development as an anticancer agent .
Neuropharmacological Effects
Research into the neuropharmacological effects of related compounds indicates potential activity at neurotransmitter receptors. Specifically, compounds with similar structures have shown affinity for serotonin transporters and other neuroreceptors.
Table 3: Neuropharmacological Activity
Compound | Target Receptor | Binding Affinity (nM) |
---|---|---|
(5-Chloro-2-iodophenyl)methylamine | Serotonin Transporter | 50 |
(5-Chloro-2-iodophenyl)methylamine | Dopamine D2 Receptor | 75 |
These interactions suggest that the compound may influence mood and behavior through modulation of serotonergic and dopaminergic pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (5-Chloro-2-iodophenyl)methylamine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution. For example, reacting 5-chloro-2-iodobenzyl chloride with ethylamine in anhydrous tetrahydrofuran (THF) under nitrogen, using triethylamine as a base. Optimization may require temperature control (0–5°C to minimize side reactions) and stoichiometric adjustments (1.2:1 molar ratio of benzyl chloride to ethylamine) to maximize yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Monitor reaction progress using TLC (Rf ~0.3 in 7:3 hexane:EtOAc) .
Q. How should researchers characterize (5-Chloro-2-iodophenyl)methylamine to confirm structural integrity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : 1H-NMR should show peaks for the ethyl group (δ 1.1–1.3 ppm, triplet for CH3; δ 2.5–2.7 ppm, quartet for CH2) and aromatic protons (δ 7.2–7.8 ppm, multiplet). 13C-NMR should confirm the iodine (C-I, ~95 ppm) and chlorine (C-Cl, ~125 ppm) environments .
- HRMS : Exact mass calculated for C9H12ClIN ([M+H]+): 312.9563. Ensure isotopic patterns match iodine’s signature (1:1 for I at m/z 127) .
Q. What safety protocols are critical when handling (5-Chloro-2-iodophenyl)methylamine?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of volatile intermediates .
- Waste Disposal : Halogenated organic waste must be segregated and treated via incineration (≥1200°C) to prevent environmental release of iodine or chlorinated byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for (5-Chloro-2-iodophenyl)methylamine derivatives?
- Methodological Answer : If 1H-NMR signals deviate from expected patterns (e.g., splitting inconsistencies), verify synthetic pathways for unintended side reactions (e.g., oxidation of the ethylamine group). Use 2D NMR (COSY, HSQC) to assign overlapping peaks. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable . For mass spectrometry anomalies (e.g., unexpected adducts), employ post-column infusion with ammonium formate to stabilize ionization .
Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Prepare buffered solutions (pH 2–10) and incubate the compound at 37°C. Monitor degradation via HPLC-UV (λ = 254 nm) at 0, 24, and 48 hours. Use kinetic modeling (first-order decay) to calculate half-life .
- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen (10°C/min ramp). Identify decomposition onset temperatures and correlate with DSC endotherms .
Q. How can computational modeling predict (5-Chloro-2-iodophenyl)methylamine’s reactivity in drug discovery contexts?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Prioritize halogen bonding between iodine and backbone carbonyls .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
Q. What methods are suitable for identifying and quantifying trace impurities in synthesized batches?
- Methodological Answer :
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Detect impurities via MRM transitions (e.g., m/z 313 → 127 for the parent ion). Quantify against a calibration curve (LOQ = 0.1 µg/mL) .
- GC-ECD : For halogenated byproducts, employ electron capture detection with a DB-5MS column (30 m × 0.25 mm). Compare retention times to standards .
Q. How can researchers address discrepancies between in vitro and in vivo pharmacological data for this compound?
- Methodological Answer : If in vitro IC50 values (e.g., 50 nM in Jak2 inhibition assays) do not translate to in vivo efficacy, evaluate:
- Pharmacokinetics : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation). Poor bioavailability may require prodrug derivatization .
- Tissue Distribution : Use radiolabeled 14C-analogs for whole-body autoradiography in rodent models .
Q. Methodological Tables
Table 1 : Key Spectroscopic Signatures for (5-Chloro-2-iodophenyl)methylamine
Technique | Expected Signal/Value | Reference |
---|---|---|
1H-NMR | δ 1.2 (t, CH3), δ 2.6 (q, CH2) | |
13C-NMR | δ 95 (C-I), δ 125 (C-Cl) | |
HRMS | [M+H]+ = 312.9564 |
Table 2 : Stability Assessment Parameters
Condition | Method | Key Metric | Reference |
---|---|---|---|
pH 7.4, 37°C | HPLC-UV (λ = 254 nm) | t1/2 = 24 h | |
Thermal (N2) | TGA/DSC | Decomposition at 220°C |
Properties
Molecular Formula |
C9H11ClIN |
---|---|
Molecular Weight |
295.55 g/mol |
IUPAC Name |
N-[(5-chloro-2-iodophenyl)methyl]ethanamine |
InChI |
InChI=1S/C9H11ClIN/c1-2-12-6-7-5-8(10)3-4-9(7)11/h3-5,12H,2,6H2,1H3 |
InChI Key |
RBBWSCNWPZHWMA-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.